HCV-371
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HCV-371 is a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. This compound was discovered through high-throughput screening followed by chemical optimization. It has shown broad inhibitory activities against the NS5B RNA-dependent RNA polymerase enzyme, which is crucial for the replication of the hepatitis C virus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.
Industrial Production Methods
The industrial production methods for HCV-371 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of chemical reactions, purification, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
HCV-371 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound are intermediates and final compounds that exhibit inhibitory activity against the NS5B RNA-dependent RNA polymerase enzyme .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying nonnucleoside inhibitors and their interactions with viral enzymes.
Biology: HCV-371 is used in research to understand the replication mechanisms of the hepatitis C virus and to develop new antiviral therapies.
Medicine: The compound has shown promise in preclinical studies as a potential treatment for hepatitis C virus infections, offering an alternative to existing therapies.
Industry: This compound is being explored for its potential use in the development of new antiviral drugs and therapeutic regimens
Wirkmechanismus
HCV-371 exerts its effects by specifically inhibiting the NS5B RNA-dependent RNA polymerase enzyme of the hepatitis C virus. This enzyme is essential for the replication of the viral RNA. This compound binds to the enzyme with high specificity, leading to a dose-dependent reduction in viral RNA and protein levels. The compound’s mechanism involves allosteric inhibition, where it binds to a site on the enzyme that is distinct from the active site, thereby preventing the enzyme from functioning properly .
Vergleich Mit ähnlichen Verbindungen
HCV-371 is compared with other nonnucleoside inhibitors of the NS5B RNA-dependent RNA polymerase, such as:
- Beclabuvir
- Dasabuvir
- Deleobuvir
- Filibuvir
- Lomibuvir
Uniqueness
This compound stands out due to its broad inhibitory activity against multiple genotypes of the hepatitis C virus and its high specificity for the NS5B enzyme. Unlike some other inhibitors, this compound does not exhibit inhibitory activity against human polymerases or other unrelated viral polymerases, making it a highly selective antiviral agent .
Eigenschaften
CAS-Nummer |
463941-20-0 |
---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[(1R)-5-cyano-8-methyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C18H20N2O3/c1-3-7-18(9-14(21)22)17-13(6-8-23-18)15-12(10-19)5-4-11(2)16(15)20-17/h4-5,20H,3,6-9H2,1-2H3,(H,21,22)/t18-/m1/s1 |
InChI-Schlüssel |
JXZYSNWHGBGZAI-GOSISDBHSA-N |
Isomerische SMILES |
CCC[C@]1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O |
Kanonische SMILES |
CCCC1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O |
Synonyme |
(5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano(3,4-b)indol-1-yl)acetic acid HCV 371 HCV-371 HCV371 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.